molecular formula C11H17ClN2O2 B14773628 N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride

N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride

Cat. No.: B14773628
M. Wt: 244.72 g/mol
InChI Key: XLLRGSPPZJAYPR-UHFFFAOYSA-N
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Description

N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride is an organo-chloride compound that finds extensive usage in the synthesis of diverse compounds. This compound dissolves in water and polar organic solvents, and exhibits numerous applications in scientific research and laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride typically involves the reaction of 4-aminomethylphenyl with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminomethyl-phenyl)-3-methoxy-propionamide hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-3-methoxypropanamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-7-6-11(14)13-10-4-2-9(8-12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H

InChI Key

XLLRGSPPZJAYPR-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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